ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate involves several steps. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 5-position of the indole ring through electrophilic substitution reactions.
Attachment of the Piperazine Moiety: The piperazine moiety is attached to the indole core through a carbonyl linkage.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the carbonyl group or the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the piperazine moiety.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid[][3].
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other indole derivatives and complex organic molecules.
Biology: It has been investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors and enzymes, modulating their activity. The piperazine moiety enhances the compound’s ability to interact with biological membranes and proteins, thereby influencing its pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-(5-chloro-1,3-dimethylindole-2-carbonyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c1-4-25-18(24)22-9-7-21(8-10-22)17(23)16-12(2)14-11-13(19)5-6-15(14)20(16)3/h5-6,11H,4,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCLHNNOHJQOIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(N2C)C=CC(=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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